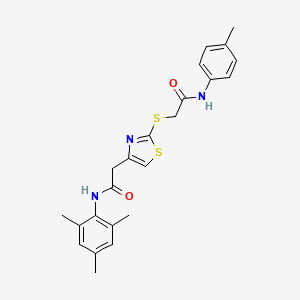

N-mesityl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S2/c1-14-5-7-18(8-6-14)24-21(28)13-30-23-25-19(12-29-23)11-20(27)26-22-16(3)9-15(2)10-17(22)4/h5-10,12H,11,13H2,1-4H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUOYVNGEKTHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the mesityl and p-tolylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

Substitution: This reaction can replace one functional group with another, which can be useful for modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-mesityl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used to study enzyme interactions and metabolic pathways.

Medicine: It has potential as a therapeutic agent due to its unique structural features.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone and Thiazole Derivatives

Thiazolidinone and thiazole-based compounds share core structural similarities with the target molecule. Key examples include:

Table 1: Thiazolidinone/Acetamide Derivatives

Key Observations :

- The target compound’s mesityl and p-tolylamino groups distinguish it from analogs with chlorobenzylidene (9) or nitrofuryl (12) substituents. These substituents may enhance lipophilicity and bioavailability compared to polar groups like sulfamoylphenyl (7) .

- Thiazolidinone derivatives (e.g., compound 5 in ) exhibit mild antiproliferative activity, suggesting the target molecule’s thiazole-thioether scaffold could share similar mechanisms .

Triazole and Benzoisothiazole Derivatives

Table 2: Triazole-Benzoisothiazole Derivatives

Key Observations :

- The target compound lacks a triazole ring but shares the 2-oxoethyl-thio motif with compound 4k.

- Antiviral activities in triazole derivatives (e.g., Dengue protease inhibition) suggest that the target’s thiazole-thioether core could be optimized for similar applications .

Table 3: Bioactive Analogues

Key Observations :

- The ACE2-binding compound (ΔG = -5.51 kcal/mol) shares a thioether and acetamide backbone with the target molecule. The mesityl group may enhance hydrophobic interactions compared to allyl or phenyl substituents .

- N-(4-Phenyl-2-thiazolyl)acetamide () highlights the importance of thiazole-acetamide scaffolds in medicinal chemistry, though the target’s additional thioether and mesityl groups likely modify its pharmacokinetic profile.

Biological Activity

N-mesityl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with CAS number 941981-14-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly its anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 439.6 g/mol. The compound features a thiazole ring, which is known for its significant role in medicinal chemistry due to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O2S2 |

| Molecular Weight | 439.6 g/mol |

| CAS Number | 941981-14-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : This is achieved through the cyclization of appropriate precursors under acidic conditions.

- Acetamide Formation : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

- Substitution Reactions : Electrophilic substitution reactions can modify the thiazole ring to enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-mesityl derivatives exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways and inhibition of DNA synthesis.

A study highlighted the synthesis and evaluation of various thiazole derivatives, demonstrating that those with specific substitutions showed enhanced anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for N-mesityl compounds includes:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in tumor cells.

- Interaction with Biological Macromolecules : The thiazole moiety can interact with proteins and nucleic acids, influencing various signaling pathways critical for cancer progression.

Case Studies

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity. Compounds with a similar structural framework to N-mesityl showed significant inhibition against A549 cells, suggesting a strong potential for therapeutic development .

- Evaluation of Antimicrobial Properties : Other studies have explored the antimicrobial potential of thiazole-based compounds, indicating that modifications to the thiazole ring can enhance efficacy against bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.